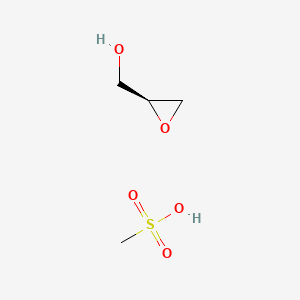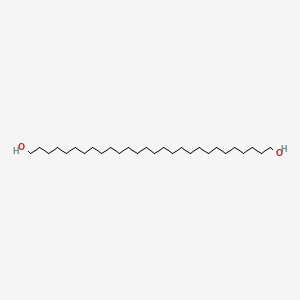
1,28-Octacosanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,28-Octacosanediol is a long-chain aliphatic alcohol, specifically a fatty alcohol, consisting of 28 carbon atoms with hydroxyl groups at both ends of the chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,28-Octacosanediol can be synthesized through various methods, including the reduction of corresponding fatty acids or esters. One common synthetic route involves the reduction of octacosanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of octacosanoic acid or its derivatives. This process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,28-Octacosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products Formed
Oxidation: Octacosanoic acid or octacosanal.
Reduction: Octacosane.
Substitution: Octacosanyl chloride or octacosanyl bromide.
Wissenschaftliche Forschungsanwendungen
1,28-Octacosanediol has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other long-chain compounds and polymers.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties
Wirkmechanismus
The mechanism of action of 1,28-Octacosanediol involves its interaction with cell membranes, where it can integrate into the lipid bilayer due to its long hydrophobic chain. This integration can affect membrane fluidity and permeability, influencing various cellular processes. Additionally, its hydroxyl groups can participate in hydrogen bonding, further stabilizing membrane structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octacosanol: A similar long-chain fatty alcohol with a single hydroxyl group at one end.
1,30-Triacontanediol: Another long-chain diol with 30 carbon atoms and hydroxyl groups at both ends.
1,26-Hexacosanediol: A shorter-chain diol with 26 carbon atoms and hydroxyl groups at both ends
Uniqueness
1,28-Octacosanediol is unique due to its specific chain length and the presence of hydroxyl groups at both ends, which confer distinct physical and chemical properties. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
5848-11-3 |
|---|---|
Molekularformel |
C28H58O2 |
Molekulargewicht |
426.8 g/mol |
IUPAC-Name |
octacosane-1,28-diol |
InChI |
InChI=1S/C28H58O2/c29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30/h29-30H,1-28H2 |
InChI-Schlüssel |
MOGIDESHHYPDTP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCCCCCCCO)CCCCCCCCCCCCCO |
melting_point |
112.2 - 112.3 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


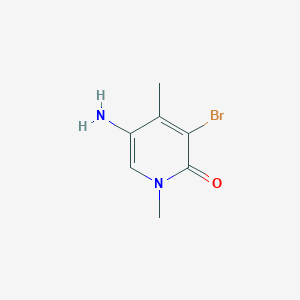
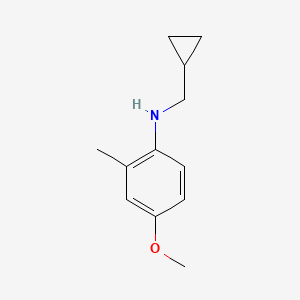
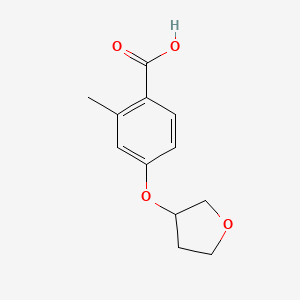
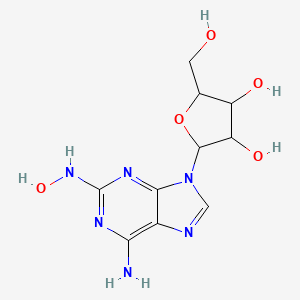
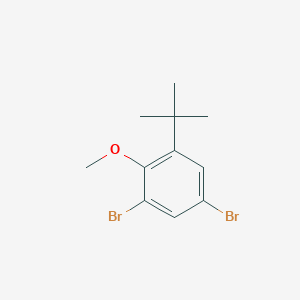
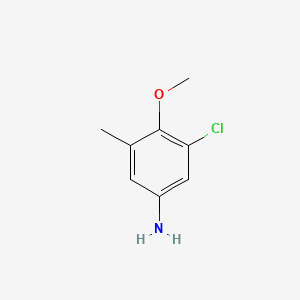
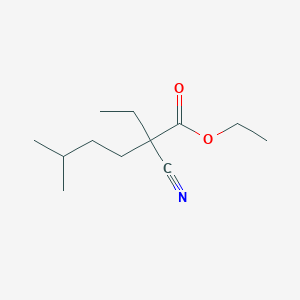
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15092903.png)
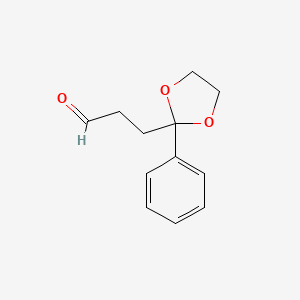
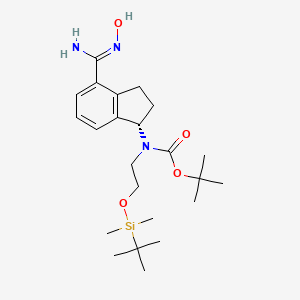
![(R)-N-[(S)-[4-(tert-Butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15092923.png)
